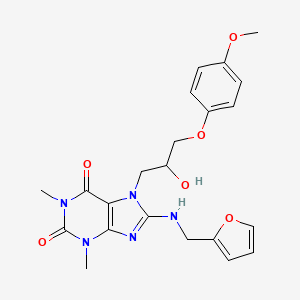
4,4'-Bis(2-methyl-4-thiazolyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Applications in Organic Light-Emitting Diodes (OLEDs)
A series of 4,4'-bis(9-carbazolyl)–biphenyl derivatives, structurally related to 4,4'-Bis(2-methyl-4-thiazolyl)biphenyl, were synthesized and evaluated as potential matrix materials for blue OLEDs. These compounds showed increased triplet energies, making them suitable for OLED applications (Gantenbein et al., 2015).
Utilization in Metal-Organic Frameworks (MOFs)
Research involving biphenyl derivatives includes the construction of novel complexes with biphenyl-tetracarboxylate and flexible bis(imidazole) ligands. These MOFs, which are structurally similar to 4,4'-Bis(2-methyl-4-thiazolyl)biphenyl, consist of 1D, 2D, and 3D structures and demonstrate the significant role of ligands in the construction of these complexes (Sun et al., 2010).
In Pharmaceutical Applications
A study involving the synthesis and characterization of bis-pyrazolyl-thiazoles, which are structurally related to 4,4'-Bis(2-methyl-4-thiazolyl)biphenyl, revealed potent anti-tumor activities against hepatocellular carcinoma cell lines. This indicates potential pharmaceutical applications for similar compounds (Gomha et al., 2016).
In Photoluminescent Materials
The synthesis and study of bis(phenanthrimidazolyl)biphenyl derivatives, akin to 4,4'-Bis(2-methyl-4-thiazolyl)biphenyl, have been conducted for applications in blue-emitting materials. These compounds exhibit excellent thermal properties and intense blue light emission, making them suitable for photoluminescent materials (Jayabharathi et al., 2016).
properties
IUPAC Name |
2-methyl-4-[4-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S2/c1-13-21-19(11-23-13)17-7-3-15(4-8-17)16-5-9-18(10-6-16)20-12-24-14(2)22-20/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRHDICTKGBJEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CSC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis(2-methyl-4-thiazolyl)biphenyl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

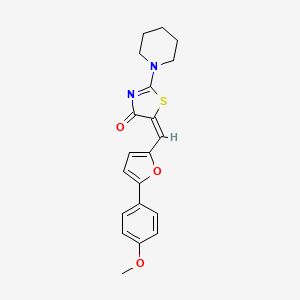
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
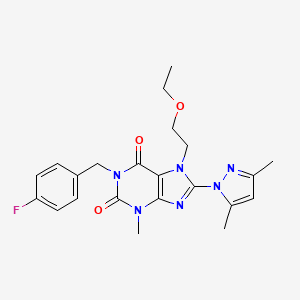


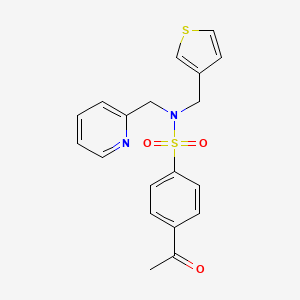
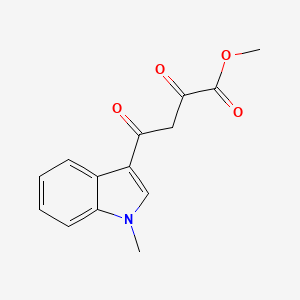
![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)
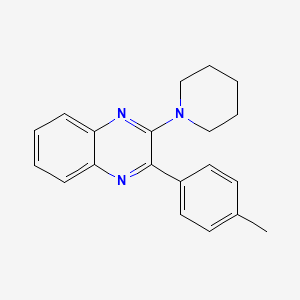
methanone](/img/structure/B2377693.png)
